molecular formula C10H15ClN2O2 B13465424 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B13465424
M. Wt: 230.69 g/mol
InChI Key: CZWOUPSINDGMTO-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride is a chemical compound with a unique structure that combines a pyridine ring with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, and the final step involves the reaction with sodium and ammonium chloride in an ethanol solution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid is commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Trimethylsilyl cyanide is a typical reagent for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride stands out due to its unique combination of a pyridine ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

2-methyl-2-(pyridin-2-ylmethylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-10(2,9(13)14)12-7-8-5-3-4-6-11-8;/h3-6,12H,7H2,1-2H3,(H,13,14);1H

InChI Key

CZWOUPSINDGMTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NCC1=CC=CC=N1.Cl

Origin of Product

United States

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